rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid
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Overview
Description
rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid: is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of bicyclic compounds, specifically those containing a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid typically involves multiple steps, starting from simpler bicyclic compounds. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps involve functional group transformations, such as esterification and cyclopropanation, to introduce the methoxycarbonyl and spirocyclopropane groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of polymers and other advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- rel-(1R,2S,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyl dimethanol
- Dimethyl (1R,2S,3R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- rel-(1R,2S,3S,4R)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Uniqueness
What sets rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid apart from similar compounds is its spirocyclic structure, which imparts unique chemical and physical properties. This structure can enhance the compound’s stability and reactivity, making it particularly useful in various applications.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-16-11(15)9-7-3-2-6(8(9)10(13)14)12(7)4-5-12/h2-3,6-9H,4-5H2,1H3,(H,13,14)/t6-,7-,8+,9-/m1/s1 |
InChI Key |
DOCTYGRGGTZHAB-LURQLKTLSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2C=C[C@H]([C@@H]1C(=O)O)C23CC3 |
Canonical SMILES |
COC(=O)C1C2C=CC(C1C(=O)O)C23CC3 |
Origin of Product |
United States |
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